molecular formula C22H19N3O4 B3650523 2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No.: B3650523
M. Wt: 389.4 g/mol
InChI Key: KLELWGTXJKHNGR-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a complex organic compound that features a combination of phenoxy, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the 2,6-dimethylphenoxy intermediate through the reaction of 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the Oxadiazole Ring: The furan-2-yl moiety is introduced through a cyclization reaction involving a hydrazide derivative and a carboxylic acid derivative, forming the 1,3,4-oxadiazole ring.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is unique due to the combination of its phenoxy, furan, and oxadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-5-3-6-15(2)20(14)28-13-19(26)23-17-10-8-16(9-11-17)21-24-25-22(29-21)18-7-4-12-27-18/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLELWGTXJKHNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
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2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
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2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
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2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
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2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
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2-(2,6-dimethylphenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

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